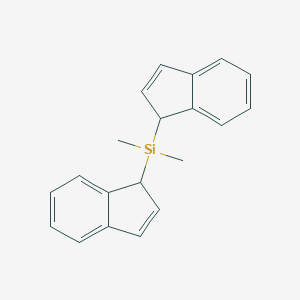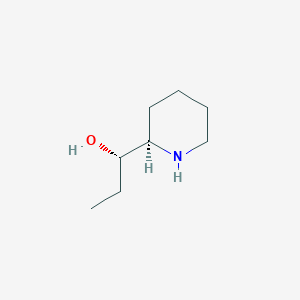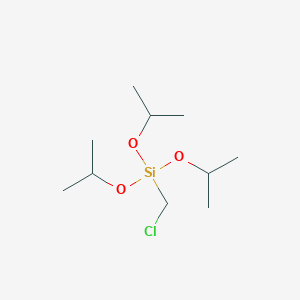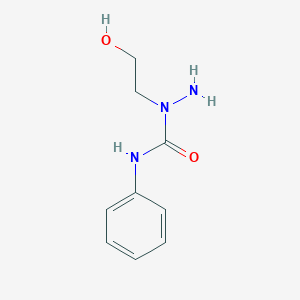
dTpdA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is a dinucleoside phosphate composed of adenosine and thymidine linked by a phosphodiester bond between the 3’ hydroxyl group of thymidine and the 5’ phosphate group of adenosine. This compound is significant in the study of nucleic acids and their interactions, particularly in the context of DNA structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, thymidylyl-(3’-5’)-2’-deoxy- typically involves the coupling of protected nucleosides followed by deprotection. One common method includes the use of phosphoramidite chemistry, where the nucleosides are first protected at their hydroxyl groups. The protected thymidine is then activated with a phosphoramidite reagent and coupled to the protected adenosine. The final step involves deprotection to yield the desired dinucleoside phosphate .
Industrial Production Methods
Industrial production of adenosine, thymidylyl-(3’-5’)-2’-deoxy- follows similar synthetic routes but on a larger scale. The process involves automated synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-throughput techniques and purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases or the sugar moiety.
Reduction: Typically less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the nucleobases.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or other mild reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxo derivatives of the nucleobases, while substitution reactions can introduce new functional groups at the phosphate or nucleobase positions .
Wissenschaftliche Forschungsanwendungen
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- has several applications in scientific research:
Chemistry: Used as a model compound to study nucleic acid interactions and the effects of chemical modifications on DNA structure.
Biology: Important in the study of DNA replication and repair mechanisms.
Industry: Used in the synthesis of oligonucleotides for various applications, including genetic testing and research
Wirkmechanismus
The mechanism of action of adenosine, thymidylyl-(3’-5’)-2’-deoxy- involves its incorporation into DNA strands, where it can affect the stability and function of the DNA. The compound can interact with various enzymes involved in DNA replication and repair, influencing their activity. The molecular targets include DNA polymerases and repair enzymes, and the pathways involved are those related to DNA synthesis and maintenance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymidylyl-(3’-5’)-2’-deoxycytidine: Another dinucleoside phosphate with similar structural features but different nucleobases.
Adenosine, thymidylyl-(3’-5’)-2’-deoxycytidine: Similar in structure but with a cytidine instead of thymidine.
Uniqueness
Adenosine, thymidylyl-(3’-5’)-2’-deoxy- is unique due to its specific combination of adenosine and thymidine, which allows it to form specific interactions and structures within DNA. This uniqueness makes it valuable for studying the specific effects of these nucleosides on DNA structure and function .
Eigenschaften
CAS-Nummer |
19192-40-6 |
|---|---|
Molekularformel |
C20H26N7O10P |
Molekulargewicht |
555.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5S)-3-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H26N7O10P/c1-9-4-26(20(31)25-18(9)30)13-2-10(5-28)19(36-13)37-38(32,33)34-6-12-11(29)3-14(35-12)27-8-24-15-16(21)22-7-23-17(15)27/h4,7-8,10-14,19,28-29H,2-3,5-6H2,1H3,(H,32,33)(H2,21,22,23)(H,25,30,31)/t10-,11+,12-,13+,14-,19-/m1/s1 |
InChI-Schlüssel |
XPAOKCSHUNYPBS-XSBNNCSWSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)OP(=O)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O)CO |
Synonyme |
(d(AT)10)2 (dApT) 2'-deoxythymidylyl-(3'-5')-2'-deoxyadenosine d(A-T) d(AT) d(TpA) deoxyadenylyl-3'.5'-deoxythymidylic acid deoxyadenylyl-3'5'-deoxythymidylate DTL-DAD dTpdA TA(asterisk) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















